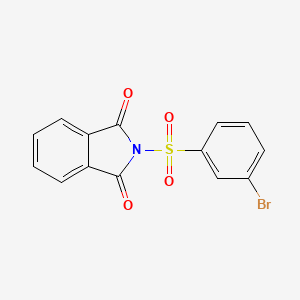2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione
CAS No.: 1934464-80-8
Cat. No.: VC3023167
Molecular Formula: C14H8BrNO4S
Molecular Weight: 366.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1934464-80-8 |
|---|---|
| Molecular Formula | C14H8BrNO4S |
| Molecular Weight | 366.19 g/mol |
| IUPAC Name | 2-(3-bromophenyl)sulfonylisoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H8BrNO4S/c15-9-4-3-5-10(8-9)21(19,20)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H |
| Standard InChI Key | AYCPWXGZBJZPOA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC(=CC=C3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Basic Properties
2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione represents an important class of sulfonyl-substituted phthalimide derivatives. This compound is characterized by its distinctive chemical structure incorporating three key structural elements: an isoindoline-1,3-dione core (phthalimide), a sulfonyl linker, and a 3-bromophenyl group. The molecular architecture features the bromophenyl group attached to the nitrogen atom of the phthalimide through a sulfonyl bridge, creating a compound with interesting chemical and potentially biological properties.
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that define its behavior in various chemical environments. The key properties of 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione are summarized in Table 1.
Table 1: Physicochemical Properties of 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione
| Property | Value | Notes |
|---|---|---|
| CAS Number | 1934464-80-8 | Registry identification |
| Molecular Formula | C₁₄H₈BrNO₄S | Elemental composition |
| Molecular Weight | 366.19 g/mol | Calculated mass |
| Appearance | Solid | Physical state at room temperature |
| Minimum Purity | 95% | Commercial specification |
| Storage Conditions | Cool, dry place | Recommended for long-term stability |
| Transport Classification | Non-hazardous | According to DOT/IATA regulations |
Structural Characteristics and Chemical Features
The structural framework of 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione combines several important functional groups that contribute to its chemical behavior and potential applications.
Key Structural Elements
The molecule consists of three primary structural components that define its chemical nature:
The presence of multiple functional groups within the molecule creates a unique chemical environment that influences its behavior in various chemical reactions and potential biological interactions .
| Synthetic Approach | Starting Materials | Reaction Conditions | Potential Yield |
|---|---|---|---|
| Direct sulfonylation | Phthalimide and 3-bromobenzene sulfonyl chloride | Base (e.g., K₂CO₃), appropriate solvent, moderate temperature | Moderate to high |
| Two-step synthesis | 1. Phthalic anhydride with appropriate amine derivative 2. Subsequent sulfonylation | 1. Solvent (e.g., acetone), room temperature 2. Base, sulfonylating agent | Variable, depending on conditions |
The synthesis would likely involve the reaction between a phthalimide precursor and a 3-bromophenylsulfonyl donor, potentially a sulfonyl chloride derivative, under appropriate conditions. Similar compounds have been synthesized using various bases and solvents to facilitate the reaction between nitrogen-containing compounds and sulfonyl halides .
Current Research Status and Future Perspectives
The compound 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione represents an interesting chemical entity with potential for further exploration in various research domains.
Research Opportunities
Several research directions could be pursued to better understand and utilize this compound:
-
Structure-activity relationship studies: Systematic modification of the core structure could yield derivatives with enhanced properties for specific applications.
-
Biological activity screening: Comprehensive evaluation against various biological targets could reveal unexpected therapeutic potential.
-
Synthetic methodology development: The compound could serve as a model substrate for developing new synthetic transformations involving sulfonyl-containing heterocycles.
-
Material science applications: The unique structural features might confer properties valuable in specialized materials or polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume